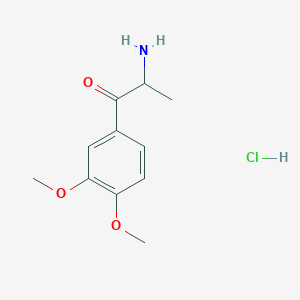

2-Amino-3',4'-dimethoxypropiophenone hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride involves cyclization reactions and complex organic synthesis techniques. Notably, cyclization reactions of certain nitriles lead to compounds with related structural motifs, demonstrating the versatility of organic synthesis strategies in generating complex molecules from simpler precursors (Ando et al., 1974).

Molecular Structure Analysis

Molecular structure analysis, particularly through spectroscopic and crystallographic investigations, provides insights into the compound’s geometric and electronic configurations. Schiff base ligands related to the compound's structure have been extensively studied, revealing the importance of tautomeric equilibria and crystal structure in understanding the molecule's behavior (Hayvalı et al., 2010).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including cyclization and Schiff base formation, highlighting its reactivity and potential for further chemical manipulation. The synthesis and reactivity of related aminophenol derivatives provide a window into the compound's chemical versatility (Rafique et al., 2022).

Physical Properties Analysis

Investigating the compound's physical properties, such as solubility, melting point, and crystalline structure, is crucial for its practical application in scientific research. The synthesis and crystal structure investigations of closely related compounds shed light on the factors influencing these physical properties (Yahiaoui et al., 2023).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound’s behavior in chemical reactions. Studies on similar aromatic compounds provide insights into their reactivity patterns, stability, and interactions with biological molecules (Kathawate et al., 2014).

Scientific Research Applications

Asymmetric Hydrogenation Catalyst : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of compounds like (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (O'reilly, Derwin, & Lin, 1990).

Safety in Hair Dyes : Research on related compounds, such as 2-Amino-6-Chloro-4-Nitrophenol hydrochloride, suggests its safety for use in hair dyes (Andersen, 1997).

Antibiotic Potential : The enzyme 2-aminophenol 1,6-dioxygenase shows promise as a new antibiotic for nitrobenzene degradation (Lendenmann & Spain, 1996).

Antimicrobial and Antidiabetic Properties : 4-aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, indicating potential pharmaceutical and food additive uses (Rafique et al., 2022).

Photoluminescent Materials : The electrooxidation of related compounds produces new classes of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Anti-inflammatory Applications : Certain derivatives, such as 2'-hydroxychalcones and flavones, demonstrate potential as topical anti-inflammatory agents (Ballesteros et al., 1995).

Cancer Research : Novel compounds, like lawsone-derived ones, show antiproliferative properties against cancer cells (Kathawate et al., 2014).

Antiparasitic Potential : BAL-derived compounds demonstrate promising trypanocidal and spirochetocidal activity, indicating potential in malaria treatment (Friedheim & Vogel, 1947).

Chemical Synthesis : The compound is useful in chemical synthesis processes, such as the Friedel-Crafts propionylation of veratrole to 3,4-dimethoxypropiophenone (Yadav & More, 2012).

Drug Metabolism Studies : Understanding the metabolism of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine, in organisms provides insight into their pharmacokinetics and toxicity (Kanamori et al., 2002).

properties

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3;/h4-7H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRSIBSRFOZTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512851 | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3',4'-dimethoxypropiophenone hydrochloride | |

CAS RN |

90253-98-8 | |

| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

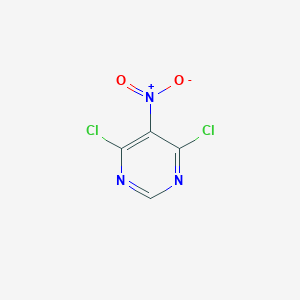

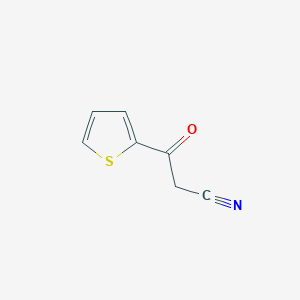

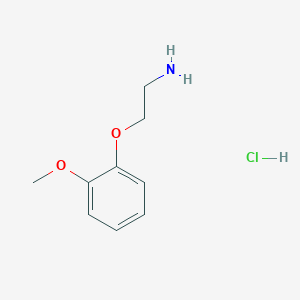

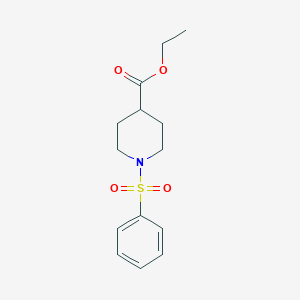

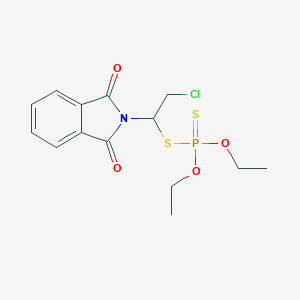

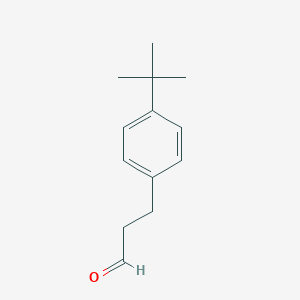

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)